molecular formula C16H12Cl2O2 B562549 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one CAS No. 124345-10-4

4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one

Cat. No.: B562549
CAS No.: 124345-10-4
M. Wt: 307.17
InChI Key: KVZFTTORFMNPDL-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one is a chemical compound characterized by its unique structure, which includes a naphthalene ring substituted with a 3,4-dichlorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one typically involves the reaction of 3,4-dichlorobenzaldehyde with 2-hydroxy-1-tetralone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3,4-Dichlorophenyl)-2-oxo-3,4-dihydro-2h-naphthalen-1-one.

    Reduction: Formation of 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which differentiate it from other similar compounds.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-hydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O2/c17-13-6-5-9(7-14(13)18)12-8-15(19)16(20)11-4-2-1-3-10(11)12/h1-7,12,15,19H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZFTTORFMNPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)C1O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657713
Record name 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124345-10-4
Record name 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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